7'-amino-2'-[(4-fluorobenzyl)sulfanyl]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE involves multiple steps. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit protein kinases.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these enzymes, it can disrupt the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrido[2,3-d]pyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition. The uniqueness of 7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE lies in its specific structural features and its potential for targeted cancer therapy.
Eigenschaften
Molekularformel |
C22H15FN6O2S |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
7'-amino-2'-[(4-fluorophenyl)methylsulfanyl]-2,4'-dioxospiro[1H-indole-3,5'-3,8-dihydropyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C22H15FN6O2S/c23-12-7-5-11(6-8-12)10-32-21-28-18-16(19(30)29-21)22(14(9-24)17(25)27-18)13-3-1-2-4-15(13)26-20(22)31/h1-8H,10,25H2,(H,26,31)(H2,27,28,29,30) |
InChI-Schlüssel |
DAMPWJGWLUOYGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC=C(C=C5)F)N)C#N)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.